N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide
Description
Key Structural Features
- Indazole Core : The 1-methylindazole group contributes planar aromaticity and serves as a hydrogen-bond acceptor via its carboxamide group. Methyl substitution at the indazole’s 1-position enhances steric stability while modulating electronic properties.
- Triazole Linkage : The 1,2,4-triazole ring bridges the indazole and phenethyl groups. Its 1,4-disubstitution pattern facilitates π-π stacking interactions and metal coordination.
- Phenethyl Side Chain : The 3,4-dimethoxyphenyl group, connected via a two-carbon ethyl spacer, introduces hydrophobic bulk and oxygen-based hydrogen-bonding capacity through methoxy substituents.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | $$ C{21}H{22}N6O3 $$ |
| Molecular Weight | 406.45 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 6 |
| Aromatic Rings | 3 (indazole, triazole, phenyl) |
The ethyl spacer between the triazole and phenyl groups allows conformational flexibility, enabling adaptation to biological targets. Quantum mechanical calculations predict a dihedral angle of 67.5° between the indazole and triazole planes, while the phenethyl group adopts a gauche conformation relative to the triazole.
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-27-15-7-5-4-6-14(15)19(26-27)20(28)23-21-22-18(24-25-21)11-9-13-8-10-16(29-2)17(12-13)30-3/h4-8,10,12H,9,11H2,1-3H3,(H2,22,23,24,25,28) |
InChI Key |
OWDPPVJRHRZEPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid
The indazole core is prepared via alkylation of indazole-3-carboxylic acid. A representative procedure involves:
-
Alkylation : Treating indazole-3-carboxylic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 12–24 hours.
-
Purification : Isolation via aqueous workup and recrystallization from ethanol/water yields 1-methyl-1H-indazole-3-carboxylic acid (75–85% yield).
Key Characterization :
Synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine
The triazole intermediate is synthesized through cyclocondensation:
-
Cyclization : Reacting 3,4-dimethoxyphenethylamine with thiosemicarbazide in hydrochloric acid at reflux (100°C, 6 hours).
-
Isolation : Neutralization with ammonium hydroxide followed by extraction with ethyl acetate yields the triazole-amine (60–70% yield).
Critical Parameters :
-
Regioselectivity : Acidic conditions favor 1,2,4-triazole formation over other isomers.
-
Purity : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Amide Bond Formation: Coupling Strategy
Carbodiimide-Mediated Coupling
The final step involves coupling 1-methyl-1H-indazole-3-carboxylic acid with the triazole-amine:
-
Reagents : HATU (2 equiv.), DIPEA (3 equiv.) in anhydrous DMF.
-
Conditions : Stirring at room temperature under nitrogen for 8–16 hours.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) yields the title compound (70–80% yield).
Optimization Insights :
-
Solvent Choice : DMF enhances reagent solubility and reaction homogeneity.
-
Catalyst : HATU minimizes racemization and improves coupling efficiency compared to EDCl.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 195–198°C (decomposition observed above 200°C).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylaminopyridine (DMAP) and anhydrous dichloromethane for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indazole and triazole moieties exhibit promising anticancer properties. A study highlighted the identification of novel anticancer agents through screening drug libraries on multicellular spheroids, emphasizing the potential of similar compounds in targeting cancer cells effectively .
Mechanism of Action:
- Indazole Derivative: The indazole structure is known for its ability to inhibit tumor growth by interfering with cell division and apoptosis pathways.
- Triazole Moiety: This component enhances the compound's interaction with biological targets involved in cancer progression.
Antiviral Properties
The triazole ring is recognized for its antiviral activities. Recent advances in heterocyclic compounds have revealed that derivatives of triazoles can inhibit various viruses, including herpes simplex virus (HSV) and influenza virus (IAV) . The presence of the triazole group in this compound may contribute to its efficacy against viral infections.
Potential Mechanisms:
- Inhibition of viral replication through interference with viral enzymes.
- Modulation of host cell responses to enhance antiviral activity.
Anti-inflammatory Effects
Compounds similar to N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide have demonstrated anti-inflammatory properties. These effects are crucial in treating chronic inflammatory diseases .
Research Findings:
- Certain derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Pharmacological Studies
Pharmacological studies on related compounds indicate a broad spectrum of biological activities. For instance, indole and triazole derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines .
Key Findings:
- Compounds exhibiting high cytotoxicity against specific cancer types.
- Potential for development into therapeutic agents targeting multiple disease states.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the indazole or triazole rings can significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Generally increase potency |
| Electron-withdrawing groups | May enhance selectivity against targets |
| Alkyl chain length | Influences solubility and membrane permeability |
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes or receptors . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and synthetic routes:
*Note: Molecular formula and weight for the target compound are extrapolated based on structural similarity to Analog 1 .
Key Comparative Analysis
Triazole-Based Derivatives
- Analog 1 shares the triazole and dimethoxyphenethyl groups but substitutes indazole with indole.
- Analog 2 retains the indazole carboxamide but replaces the dimethoxyphenethyl chain with a methoxymethyl group. This simplification reduces molecular weight (348.4 vs. ~544.6) and lipophilicity, which could impact blood-brain barrier permeability .
Benzimidazole and Oxadiazole Hybrids
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a triazole ring and an indazole core, which are known for their diverse biological activities. The molecular formula is C_{19}H_{22}N_{4}O_{3}.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that compounds containing the triazole moiety possess significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. For example, related triazole derivatives have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity .
3. Anti-inflammatory Effects
Triazole derivatives are also known for their anti-inflammatory properties. Research suggests that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The triazole ring can inhibit enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation: The compound may interact with receptors involved in inflammatory responses, thereby reducing inflammation.
Case Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions, including triazole ring formation via hydrazine-mediated cyclization and subsequent coupling with the indazole-carboxamide moiety. Key steps include:
- Triazole formation : Controlled pH (8–10) and temperature (60–80°C) to avoid side reactions .
- Coupling reactions : Use of DMF or acetonitrile as solvents with K₂CO₃ as a base to facilitate nucleophilic substitution .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry of the triazole ring .
- X-ray crystallography : Resolves bond lengths (e.g., triazole C–N bonds ~1.31 Å) and torsional angles to validate stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 476.1921) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Differentiates dynamic effects (e.g., rotameric equilibria of the ethyl linker) from static structural anomalies .
- Isotopic labeling : Replaces methoxy groups with CD₃ to simplify splitting patterns in crowded aromatic regions .
- DFT calculations : Predicts chemical shifts and coupling constants to align experimental and theoretical data .
Q. What strategies optimize crystallization for high-quality X-ray diffraction studies?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and reduce disorder .
- SHELX refinement : Apply TWIN/BASF commands to handle pseudo-merohedral twinning common in triazole-containing crystals .
- Temperature gradients : Gradual cooling (0.5°C/hr) promotes larger crystal domains .
Q. How does the electronic environment of the triazole and indazole rings influence reactivity and binding interactions?
- X-ray charge-density analysis : Reveals electron-deficient triazole nitrogen sites, enhancing hydrogen-bond acceptor capacity .
- Frontier molecular orbitals (FMOs) : HOMO localization on the indazole carboxamide suggests nucleophilic attack susceptibility, while LUMO resides on the triazole .
- SAR studies : Methyl substitution at N1 of the indazole improves metabolic stability by reducing CYP450 oxidation .
Q. What methodologies determine pKa and solubility under physiological conditions?
- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMF) to measure pKa (~6.2 for the triazole NH) .
- Shake-flask method : Partition coefficients (logP) measured in octanol/PBS (pH 7.4) correlate with solubility (<5 µg/mL) .
Q. How can SAR studies elucidate the role of the 3,4-dimethoxyphenyl substituent in biological activity?
- Analog synthesis : Replace methoxy groups with halogens or hydrogen to assess π-stacking/van der Waals contributions .
- Molecular docking : The dimethoxyaryl group occupies hydrophobic pockets in kinase targets (e.g., EGFR), validated by ΔG binding scores (<-9 kcal/mol) .
- In vitro assays : Dose-response curves (IC₅₀) against cancer cell lines show a 3-fold potency increase compared to mono-methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
